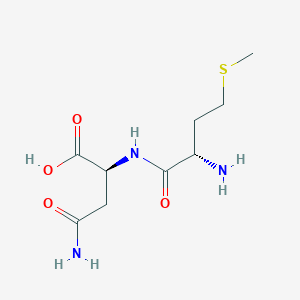
H-Met-asn-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Met-asn-OH: is a polypeptide composed of methionine and asparagine. It is often identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound has a molecular formula of C₉H₁₇N₃O₄S and a molecular weight of 263.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: H-Met-asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process typically uses fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc group protects the amino group of the amino acids during the synthesis . The Fmoc group is removed by treatment with piperidine, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
化学反応の分析
Types of Reactions: H-Met-asn-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Substituted peptides with modified side chains.
科学的研究の応用
H-Met-asn-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of H-Met-asn-OH involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . It can also modulate signaling pathways such as Keap1-Nrf2/ARE and PI3K/Akt/mTOR, which are involved in cellular responses to oxidative stress .
類似化合物との比較
L-methionine asparagine hydroxyproline (LMAHP): A structural isomer of H-Met-asn-OH that differs in chirality.
Methionylasparagin: Another peptide with similar amino acid composition.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine and asparagine, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its broad range of applications in research and industry make it a valuable compound .
特性
分子式 |
C9H17N3O4S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChIキー |
JMEWFDUAFKVAAT-WDSKDSINSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


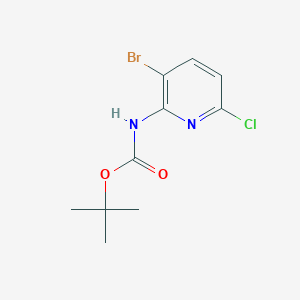
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
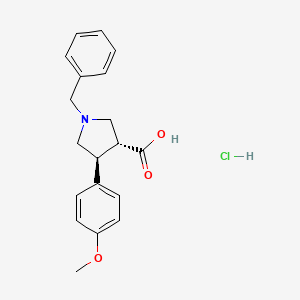
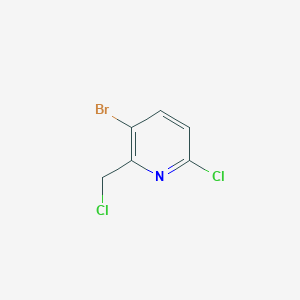
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
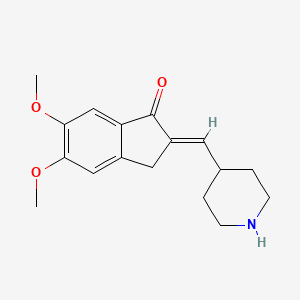
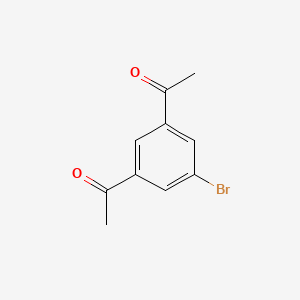
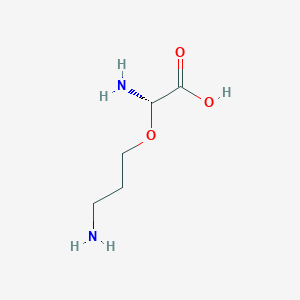

![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
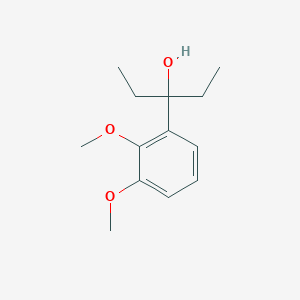

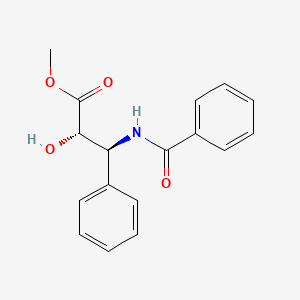
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
